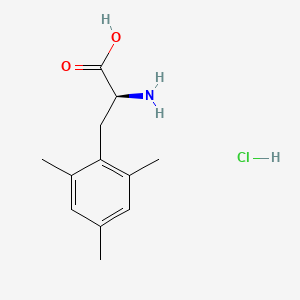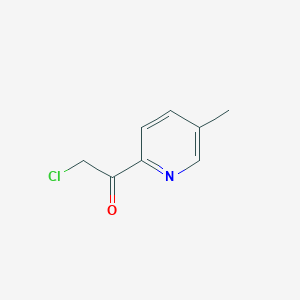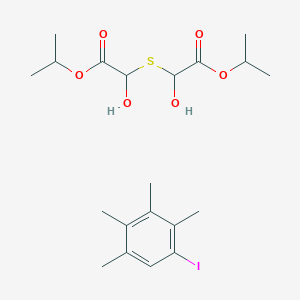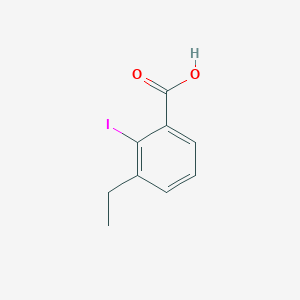
Penta-O-galloyl-I(2)-D-glucose hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Penta-O-galloyl-I(2)-D-glucose hydrate is a polyphenolic compound known for its significant biological activities. It is a type of gallotannin, which is a class of hydrolyzable tannins. This compound is composed of a glucose molecule esterified with five gallic acid units. It is found in various plants and is known for its antioxidant, anti-inflammatory, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Penta-O-galloyl-I(2)-D-glucose hydrate typically involves the esterification of glucose with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction conditions include:
Temperature: Typically around 60-80°C.
Solvent: Commonly used solvents include methanol, ethanol, or acetone.
Reaction Time: The reaction can take several hours to complete.
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The process is optimized for higher yields and purity, often involving:
Continuous Stirred Tank Reactors (CSTR): For continuous production.
Purification: Techniques such as crystallization, filtration, and chromatography are used to purify the compound.
Análisis De Reacciones Químicas
Types of Reactions
Penta-O-galloyl-I(2)-D-glucose hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can lead to the formation of simpler phenolic compounds.
Substitution: The hydroxyl groups in the gallic acid units can undergo substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Acyl chlorides, alkyl halides.
Major Products Formed
Oxidation Products: Quinones and other oxidized phenolic compounds.
Reduction Products: Simpler phenolic compounds.
Substitution Products: Esterified or etherified derivatives.
Aplicaciones Científicas De Investigación
Penta-O-galloyl-I(2)-D-glucose hydrate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying polyphenolic chemistry and tannin interactions.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Studied for its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.
Industry: Used in the food and beverage industry as a natural antioxidant and preservative.
Mecanismo De Acción
The mechanism of action of Penta-O-galloyl-I(2)-D-glucose hydrate involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells and inhibits tumor growth by modulating various signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Epigallocatechin gallate (EGCG): Found in green tea, known for its antioxidant and anticancer properties.
Ellagic Acid: Found in fruits like pomegranates and berries, known for its antioxidant and anti-inflammatory effects.
Tannic Acid: A type of tannin found in various plants, used as an astringent and antioxidant.
Uniqueness
Penta-O-galloyl-I(2)-D-glucose hydrate is unique due to its specific structure, which allows it to interact with multiple biological targets and exhibit a wide range of biological activities. Its multiple gallic acid units provide strong antioxidant properties, making it more potent compared to similar compounds.
Propiedades
Fórmula molecular |
C41H34O27 |
|---|---|
Peso molecular |
958.7 g/mol |
Nombre IUPAC |
[(3S,5S,6S)-3,4,5,6-tetrakis[(3,4,5-trihydroxybenzoyl)oxy]oxan-2-yl]methyl 3,4,5-trihydroxybenzoate;hydrate |
InChI |
InChI=1S/C41H32O26.H2O/c42-17-1-12(2-18(43)28(17)52)36(57)62-11-27-33(64-37(58)13-3-19(44)29(53)20(45)4-13)34(65-38(59)14-5-21(46)30(54)22(47)6-14)35(66-39(60)15-7-23(48)31(55)24(49)8-15)41(63-27)67-40(61)16-9-25(50)32(56)26(51)10-16;/h1-10,27,33-35,41-56H,11H2;1H2/t27?,33-,34?,35-,41-;/m0./s1 |
Clave InChI |
JCJIMLXECAATFH-YUUKOJDWSA-N |
SMILES isomérico |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2[C@@H](C([C@@H]([C@@H](O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |
SMILES canónico |
C1=C(C=C(C(=C1O)O)O)C(=O)OCC2C(C(C(C(O2)OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


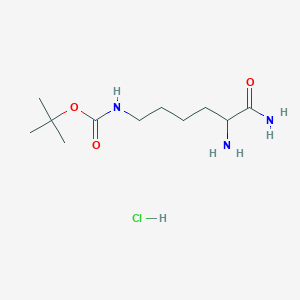
![(Z)-7-[(1R)-3alpha,5alpha-Dihydroxy-2beta-[(E)-2-[2-[(3-trifluoromethylphenoxy)methyl]-1,3-dioxolan-2-yl]ethenyl]cyclopentan-1alpha-yl]-5-heptenoic acid methyl ester](/img/structure/B12831874.png)
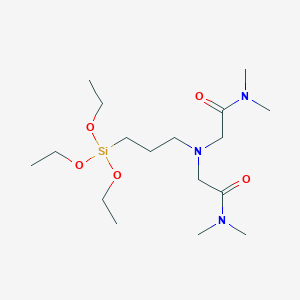



![N-Isopropyl-1H-benzo[d]imidazol-1-amine](/img/structure/B12831906.png)
